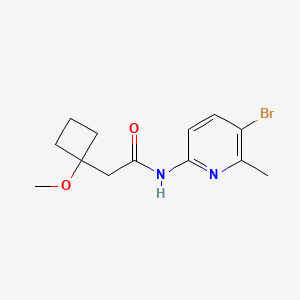![molecular formula C13H19N3O3 B6644741 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid, also known as MPQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPQA has been found to exhibit neuroprotective properties and has been studied extensively to understand its mechanism of action and potential therapeutic use.
作用机制
The mechanism of action of 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation in the brain. 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid has been shown to have a number of biochemical and physiological effects in the brain. In vitro studies have shown that 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid has also been found to reduce the production of reactive oxygen species and lipid peroxidation in neuronal cells. In animal models of Alzheimer's disease, 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid has been found to improve cognitive function and reduce amyloid beta accumulation in the brain.
实验室实验的优点和局限性
One advantage of using 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid in lab experiments is its neuroprotective properties, which make it a useful tool for studying neurodegenerative diseases. However, one limitation of using 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more efficient synthesis methods that can produce higher yields of 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability of 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid and its potential therapeutic use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid involves the reaction of 3-methylimidazole-4-carboxylic acid with piperidine and propanoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions. The resulting product is then purified using chromatography techniques.
科学研究应用
3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid has been found to exhibit neuroprotective properties and has been studied extensively in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid can protect neuronal cells from oxidative stress and reduce inflammation. 3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-[1-(3-methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-15-9-14-7-11(15)13(19)16-6-2-3-10(8-16)4-5-12(17)18/h7,9-10H,2-6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMVGDKUEHKSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

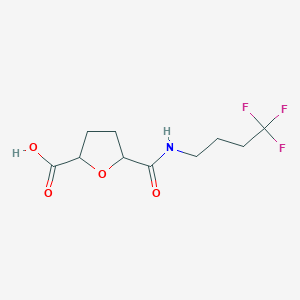
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)
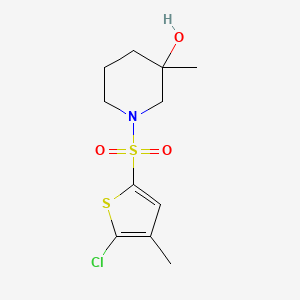
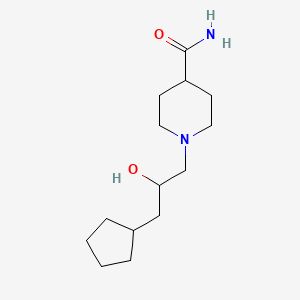
![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)
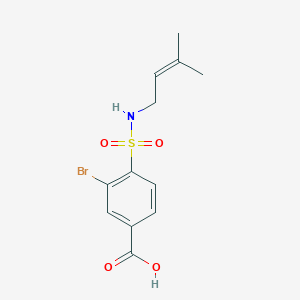
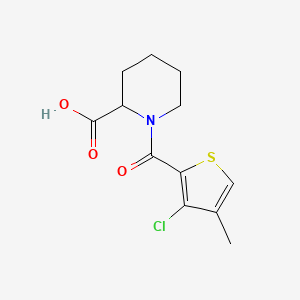
![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)
